molecular formula C12H15F3N2O B566149 N-Nitrosofenfluramine CAS No. 19023-40-6

N-Nitrosofenfluramine

Cat. No. B566149
CAS RN: 19023-40-6
M. Wt: 260.26
InChI Key: JVGWNJLSTCQSCZ-UHFFFAOYSA-N
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Description

N-Nitrosofenfluramine is a derivative of fenfluramine, an appetite suppressant . It has been found in nutritional supplements . The compound has two optical isomers .


Synthesis Analysis

The procedure for synthesizing N-Nitrosofenfluramine from fenfluramine is described in a study . The synthesized N-Nitrosofenfluramine was compared using various analytical methods such as high-resolution mass spectrometry (HRMS), high-performance liquid chromatography (HPLC)-MS, HPLC-UV, Fourier transform IR spectroscopy, gas chromatography-MS, TLC, and NMR .


Molecular Structure Analysis

The molecular formula of N-Nitrosofenfluramine is C12H15F3N2O . Its molecular weight is 260.26 .


Chemical Reactions Analysis

N-Nitrosofenfluramine has been studied for its cytotoxic effects . Exposure to N-Nitrosofenfluramine caused concentration and time-dependent cell death, accompanied by the loss of cellular ATP, adenine nucleotide pools, reduced glutathione (GSH), and protein thiols .

Scientific Research Applications

  • N-Nitrosofenfluramine induces cytotoxicity in isolated rat hepatocytes through mitochondrial dysfunction and oxidative stress, leading to cell death, loss of cellular ATP, and oxidative damage. It is more toxic than its parent compound, fenfluramine, suggesting the nitroso group's role in toxicity (Nakagawa, Suzuki, Kamimura, & Nagai, 2005).

  • The compound's cytotoxicity is linked to the induction of mitochondrial permeability transition, causing mitochondrial failure, and cell death in rat hepatocytes. Cyclosporin A, an inhibitor of mitochondrial permeability transition, partially prevents N-nitrosofenfluramine-induced cell death (Nakagawa, Suzuki, Kamimura, & Nagai, 2006).

  • Pharmacokinetic studies reveal that N-nitrosofenfluramine rapidly enters circulation and is distributed to all tissues in rats. Its metabolite, norfenfluramine, is the primary metabolite found, not fenfluramine, and the compound shows low bioavailability (Kaddoumi, Wada, & Nakashima, 2011).

  • N-nitrosofenfluramine does not exhibit an anorectic effect mediated by serotonin nerve fibers in mice but induces hepatopathy. It inhibits serotonin reuptake slightly but does not affect dopamine and norepinephrine reuptakes or release (Satoh, Nonaka, Tada, Fukumori, Ogata, Yamada, Satoh, & Nagai, 2006).

  • Supplementation with glycolytic substrates like fructose in isolated rat hepatocytes prevents N-nitrosofenfluramine-induced cytotoxicity, indicating that ATP generation through glycolysis can counteract the cytotoxic effects of this compound (Nakagawa, Tayama, Ogata, Suzuki, & Ishii, 2006).

  • N-nitrosofenfluramine found in Chinese slimming diet products is predominantly the (S)-isomer form, suggesting that it might be derived from the pharmacologically active (S)-fenfluramine (Nakadai, Inagaki, Minami, Takahashi, Namme, Ohsawa, & Ikegami, 2003).

  • Analysis of hair samples from patients with hepatotoxicity suspected of ingesting N-nitrosofenfluramine showed presence of its metabolites, fenfluramine and norfenfluramine, indicating ingestion of N-nitrosofenfluramine (Kaddoumi, Wada, Nakashima, & Nakashima, 2004).

  • Fatal cases of hepatic failure possibly induced by N-nitrosofenfluramine highlight the compound's severe hepatotoxic potential (Lau, Lo, Yao, Leong, Chan, & Chu, 2004).

Safety And Hazards

N-Nitrosofenfluramine is toxic if swallowed and causes damage to the liver . It should be stored locked up and disposed of to an approved waste disposal plant .

properties

IUPAC Name

N-ethyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGWNJLSTCQSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20891492
Record name N-Nitrosofenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosofenfluramine

CAS RN

19023-40-6
Record name N-Nitrosofenfluramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019023406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosofenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20891492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSOFENFLURAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDC74B71K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is N-Nitrosofenfluramine and why is it a subject of research?

A1: N-Nitrosofenfluramine (N-Fen) is a nitrosamine compound that gained attention due to its presence as an adulterant in some herbal weight-loss products. It is a derivative of fenfluramine, a previously used appetite suppressant. Research on N-Fen primarily focuses on its toxicological properties, as its consumption has been linked to severe hepatotoxicity. [, , ]

Q2: How was N-Nitrosofenfluramine discovered in dietary supplements?

A2: In the early 2000s, a surge in liver damage cases in Japan was linked to the consumption of certain Chinese slimming aids. Investigations by the Japanese Ministry of Health, Labor and Welfare identified N-Nitrosofenfluramine as the culprit through a combination of animal studies and chemical analysis of the products. [, ]

Q3: What are the toxicological effects of N-Nitrosofenfluramine?

A3: N-Nitrosofenfluramine is primarily known for its hepatotoxicity, meaning it can cause liver damage. Cases of fulminant hepatic failure, a life-threatening condition, have been reported following ingestion of N-Fen-adulterated products. [, , ] Studies in rat models have shown that N-Fen causes cytotoxicity in liver cells, possibly through mechanisms involving mitochondrial dysfunction and oxidative stress. [, ]

Q4: How is N-Nitrosofenfluramine metabolized in the body?

A4: Studies in rats have shown that N-Nitrosofenfluramine is rapidly metabolized, primarily into norfenfluramine (Norf), rather than fenfluramine (Fen). Despite its rapid metabolism and distribution, N-Fen doesn't appear to accumulate in the liver, suggesting alternative mechanisms of toxicity beyond direct concentration-dependent effects. []

Q5: Can you tell me about the stereochemistry of N-Nitrosofenfluramine found in the adulterated products?

A5: Interestingly, analysis of contaminated dietary supplements revealed that the N-Nitrosofenfluramine present was exclusively the (S)-isomer. This finding strongly suggests that the N-Fen was likely synthesized from the pharmacologically active (S)-fenfluramine, also known as dexfenfluramine. []

Q6: What analytical techniques are used to detect and identify N-Nitrosofenfluramine?

A6: Various techniques have been employed to identify and quantify N-Nitrosofenfluramine in products. These include:

  • High-Resolution Mass Spectrometry (HRMS): This technique determines the exact mass of the compound, aiding in structural elucidation. []
  • High-Performance Liquid Chromatography (HPLC) coupled with various detectors: HPLC-UV provides information about the compound's UV absorbance, while HPLC-MS combines separation with mass spectrometry for identification and quantification. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): Another technique used for separation and identification, particularly useful for volatile compounds. []
  • Thin-Layer Chromatography (TLC): This simple and cost-effective method is used for initial purification and separation. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information by analyzing the magnetic properties of atomic nuclei. []
  • GC-MS/MS: This technique offers high sensitivity and selectivity for the detection of N-Fen and other adulterants in various matrices. []

Q7: Are there any known biomarkers for N-Nitrosofenfluramine exposure?

A7: Research has explored the potential use of hair analysis for detecting fenfluramine and norfenfluramine as biomarkers for N-Nitrosofenfluramine ingestion. This approach could be valuable for retrospective exposure assessment. []

Q8: What are the regulations surrounding N-Nitrosofenfluramine?

A8: Due to its toxicity and potential for serious health risks, N-Nitrosofenfluramine is not approved for use in food or medicines in many countries. Its detection in weight-loss products has led to product recalls and regulatory efforts to combat the adulteration of dietary supplements. [, ]

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